
4-Fluoro-3'-methylbiphenyl-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Fluoro-3’-methylbiphenyl-3-amine” is a chemical compound with the CAS number 1225523-99-8 . It is used in various applications, including as a building block in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reagents. For instance, the synthesis of FMBA involves the reaction between 4-bromo-4’-methylbiphenyl-3-amine and potassium fluoride in the presence of tert-butylamine as a base.
Molecular Structure Analysis
The molecular formula of “4-Fluoro-3’-methylbiphenyl-3-amine” is C13H12FN . The compound consists of a biphenyl group with a fluorine atom and a methyl group attached to different carbon atoms in the ring structure .
科学的研究の応用
Carcinogenic Evaluation
Studies have investigated the carcinogenic potential of related compounds. For example, research on "3:2′-dimethyl-4-aminobiphenyl hydrochloride" in rats suggested its unsuitability as a carcinogenic agent, with suggestions for future experiments to utilize the free amine form, potentially with radioactive tagging to identify carcinogenic metabolites (Higgins et al., 1968).
Neurochemistry Applications
Compounds such as "4-[18F]Fluoro-L-m-Tyrosine" have been synthesized as analogs for biochemical probes, particularly for studying striatal dopaminergic function using positron emission tomography. This compound demonstrates selective decarboxylation in the striatum, forming specific metabolites and revealing its potential for probing central dopaminergic mechanisms (Melega et al., 1989).
Metabolism and Pharmacokinetics
Research on the metabolism and pharmacokinetics of selective androgen receptor modulators in rats, such as "S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide]," has provided insights into the molecular properties and metabolic profiles of these compounds. This work aids in understanding the ideal pharmacokinetic characteristics for preclinical studies (Wu et al., 2006).
Safety and Hazards
The safety data sheet for similar compounds indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
作用機序
Mode of Action
In these reactions, the compound participates in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
, which are a type of carbon–carbon bond-forming reaction . This suggests that the compound may affect biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
, which are known for their mild and functional group tolerant reaction conditions . This suggests that the compound may have favorable ADME properties, contributing to its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3’-methylbiphenyl-3-amine. For example, the E factor, which takes into account waste byproducts, leftover reactants, solvent losses, spent catalysts, and anything else that can be regarded as waste , can be used to assess the environmental impact of the compound’s synthesis.
特性
IUPAC Name |
2-fluoro-5-(3-methylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-3-2-4-10(7-9)11-5-6-12(14)13(15)8-11/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROWKNSBZYTAHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

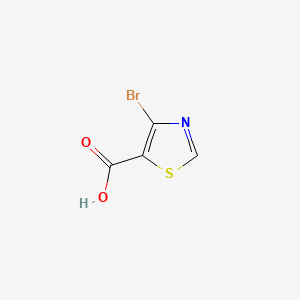
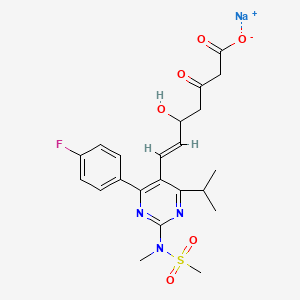


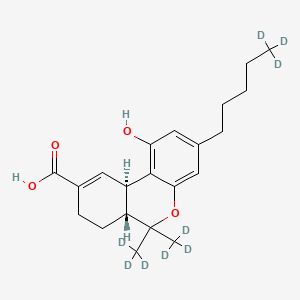
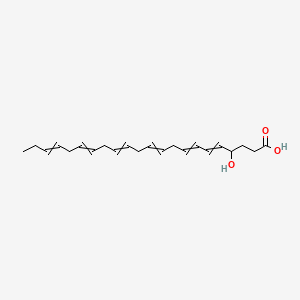
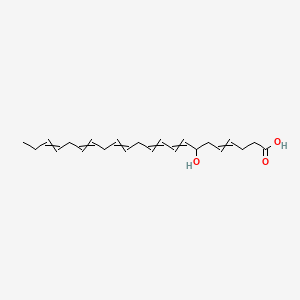

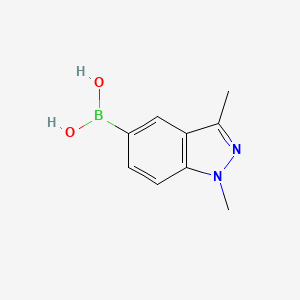
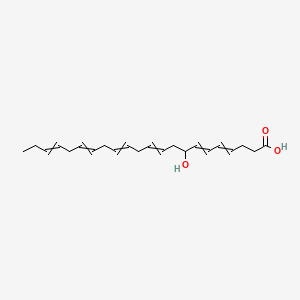
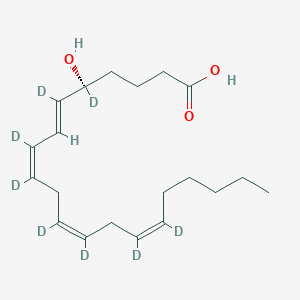

![2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B593936.png)
